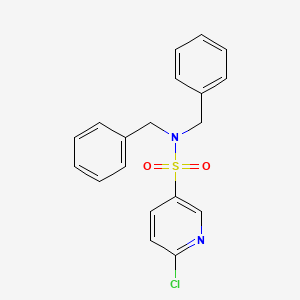

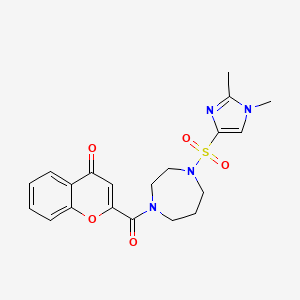

![molecular formula C22H34N4O2 B2646165 N-isopropyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide CAS No. 921903-02-8](/img/structure/B2646165.png)

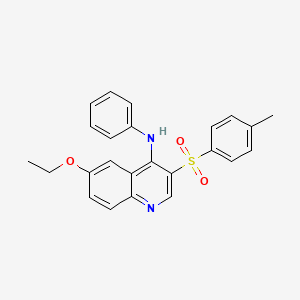

N-isopropyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups, including an isopropyl group, a methyl group, a tetrahydroquinoline group, a piperidine group, and an ethanediamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. It would likely have a large number of atoms and several rings in its structure .Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. These could include reactions involving the isopropyl group, the methyl group, the tetrahydroquinoline group, the piperidine group, and the ethanediamide group .Applications De Recherche Scientifique

Anticonvulsant Activity

Research has identified compounds containing a tetrahydroisoquinoline skeleton, similar to the structure of interest, for their potential anticonvulsant properties. These studies aimed to explore the structure-activity relationships among N-substituted 1,2,3,4-tetrahydroisoquinolines, leading to the discovery of derivatives with significant activity against audiogenic seizures in mice. Such compounds act as noncompetitive AMPA receptor modulators, indicating their potential in treating epilepsy and related disorders (Gitto et al., 2006).

Antihypertensive Agents

Another study synthesized 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives to evaluate their bradycardic activities, revealing the importance of substituent type and position on the tetrahydroisoquinoline ring for in vitro activity. This work demonstrated the potential of such derivatives as antihypertensive agents, capable of reducing blood pressure without causing reflex tachycardia, a common side effect of many antihypertensive drugs (Watanuki et al., 2011).

Photopolymerization Initiators

Research into naphthalimide dyes, which share structural similarities with the compound , has led to the development of novel visible light initiators for photopolymerization. These compounds demonstrate good initiating performance and migration stability in cured films, highlighting their application in materials science for developing advanced polymers and coatings (Yang et al., 2018).

Glycoprotein IIb/IIIa Antagonists

A series of studies on glycoprotein IIb/IIIa antagonists, focusing on compounds with a 3,4-dihydro-1(1H)-isoquinolinone core, has shown significant promise for treating thrombotic diseases. These compounds act by inhibiting fibrinogen binding to platelets, a critical step in clot formation. The research outlined structure-activity relationships leading to the identification of potent inhibitors with potential clinical applications in preventing thrombosis (Hutchinson et al., 1996).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O2/c1-16(2)24-22(28)21(27)23-15-20(26-12-5-4-6-13-26)18-9-10-19-17(14-18)8-7-11-25(19)3/h9-10,14,16,20H,4-8,11-13,15H2,1-3H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNVEBOVNRIAQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2646082.png)

![2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B2646086.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-propylacetamide](/img/structure/B2646090.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2646101.png)